molecular formula C7H16NO5P B14289478 Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate CAS No. 116139-41-4

Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate

Cat. No.: B14289478
CAS No.: 116139-41-4
M. Wt: 225.18 g/mol
InChI Key: RUKVFWHGSDUSPI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is an organic compound with a complex structure that includes an amino group, a dimethoxyphosphoryl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the dimethoxyphosphoryl group. The amino group can be introduced through subsequent reactions involving amination reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethoxyphosphoryl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the context. The dimethoxyphosphoryl group can participate in phosphorylation reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2-{[(4-methoxybenzyl)amino]methyl}butanoate
  • Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate

Uniqueness

Methyl 3-amino-4-(dimethoxyphosphoryl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different advantages in terms of stability, solubility, and interaction with biological targets.

Properties

CAS No.

116139-41-4

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

methyl 3-amino-4-dimethoxyphosphorylbutanoate

InChI

InChI=1S/C7H16NO5P/c1-11-7(9)4-6(8)5-14(10,12-2)13-3/h6H,4-5,8H2,1-3H3

InChI Key

RUKVFWHGSDUSPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CP(=O)(OC)OC)N

Origin of Product

United States

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